molecular formula C15H23NOS B3860138 (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

Cat. No.: B3860138
M. Wt: 265.4 g/mol
InChI Key: ALHSKZGKHRXJOO-BAXJGOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene moiety, and an enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

    Addition of the Enyl Group: The enyl group can be introduced via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol: shares similarities with other piperidine derivatives, such as piperidine itself, and other thiophene-containing compounds.

    Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene moiety but differ in their overall structure and reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-4-11(2)9-16-7-5-13(14(17)10-16)15-12(3)6-8-18-15/h4,6,8,13-14,17H,5,7,9-10H2,1-3H3/b11-4+/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSKZGKHRXJOO-BAXJGOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(C(C1)O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CC[C@H]([C@@H](C1)O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Reactant of Route 6
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(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol

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